molecular formula C19H13N3O2S B2924191 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 373377-84-5

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Cat. No. B2924191
CAS RN: 373377-84-5
M. Wt: 347.39
InChI Key: ATNIMNQOOASLCX-GXDHUFHOSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile, also known as BDTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDTA belongs to the class of acrylonitrile-based derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Studies on related compounds have explored their synthesis and reactivity. For instance, the reaction of acrylonitriles with various reagents has led to the formation of heterocyclic compounds, highlighting the versatility of acrylonitrile derivatives in synthesizing biologically active molecules and materials with specific photophysical properties. One study detailed the synthesis of oxazole derivatives through reactions involving acrylonitrile functionalities, indicating the potential of such compounds in constructing complex heterocyclic structures (Shablykin, Chumachenko, & Brovarets, 2010).

Photophysical Properties and Material Applications

Compounds containing benzothiazole and acrylonitrile groups have been investigated for their photophysical properties, making them promising candidates for material science applications. Research on benzothiazole derivatives has demonstrated their potential as fluorescent chemosensors for anions, with significant implications for environmental monitoring and biochemical assays. For example, a specific dye was found to act as a potent sensor for cyanide ions, showcasing the application of these compounds in detecting harmful substances in aqueous media (Nagamani et al., 2020).

properties

IUPAC Name

(E)-3-anilino-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c20-9-14(10-21-15-4-2-1-3-5-15)19-22-16(11-25-19)13-6-7-17-18(8-13)24-12-23-17/h1-8,10-11,21H,12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIMNQOOASLCX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

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